3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine
Description
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a pyridazine derivative characterized by a dichlorinated pyridazine core and a cyclohexylmethoxy substituent at the 5-position.
Properties
CAS No. |
1346698-18-7 |
|---|---|
Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3,4-dichloro-5-(cyclohexylmethoxy)pyridazine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
InChI Key |
VMDSPSCQVFYVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CN=NC(=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alkoxy Group Introduction via Sodium Alkoxide Intermediates
A cornerstone of pyridazine functionalization involves displacing chloro substituents with alkoxy groups under basic conditions. For instance, in the synthesis of 3-methoxy-4,5-dimethyl-6-chloropyridazine, sodium methoxide in methanol successfully replaced a chlorine atom at position 3 of 3,6-dichloro-4,5-dimethylpyridazine at room temperature, yielding 76.2% product. Extending this methodology, sodium cyclohexylmethoxide could theoretically substitute a chlorine atom at position 5 of a dichloropyridazine precursor.
Key considerations include:
-
Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) enhance nucleophilicity and reaction rates.
-
Temperature : Elevated temperatures (e.g., 120°C) may be necessary to overcome steric hindrance from the bulky cyclohexylmethoxy group, as seen in analogous piperazine substitutions.
-
Leaving group reactivity : Chlorine at position 5 must be sufficiently activated for displacement, potentially through electron-withdrawing groups (e.g., nitro or additional chloro substituents) on the pyridazine ring.
Sequential Substitution and Selectivity Control
Selective substitution of multiple chloro groups demands strategic planning. In Example 36, 3,6-dichloro-4,5-dimethylpyridazine reacted with 1-(2,3-dimethylphenyl)piperazine under heated conditions (190°C) to yield a mono-substituted product at position 6, leaving the chlorine at position 3 intact. For 3,4-dichloro-5-(cyclohexylmethoxy)pyridazine, a similar approach could involve:
-
Introducing the cyclohexylmethoxy group at position 5 via nucleophilic substitution.
-
Preserving chlorines at positions 3 and 4 through careful control of stoichiometry and reaction time.
Precursor Synthesis and Functionalization
Chlorination of Pyridazine Intermediates
Chlorination often precedes alkoxy group installation. In Description 9, 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one underwent treatment with phosphorus oxychloride (POCl₃) and diisopropylethylamine under microwave irradiation to yield 3,6-dichloro-4,5-dimethylpyridazine in 53% yield. Adapting this protocol:
-
Start with a 5-hydroxy-3,4-dichloropyridazine intermediate.
-
Use POCl₃ or another chlorinating agent to convert the hydroxyl group to chloro.
-
Substitute the newly introduced chlorine with cyclohexylmethoxy via nucleophilic aromatic substitution.
Alkylation of Hydroxypyridazine Derivatives
Alternatively, alkylation of a hydroxypyridazine precursor offers a direct route. For example, 3-chloro-6-hydroxy-4,5-dimethylpyridazine could be treated with cyclohexylmethyl bromide in the presence of a base (e.g., potassium carbonate) to form the ether linkage. This method mirrors the alkylation of phenolic compounds, where polar solvents like DMF or acetone facilitate reaction progress.
Optimization Challenges and Mitigation Strategies
Steric Hindrance and Reaction Efficiency
The cyclohexylmethoxy group’s bulk may impede substitution reactions. Experimental data from Preparation 8 demonstrate that ethoxy substitution required 4 hours at room temperature for 75.4% yield, suggesting that larger alkoxy groups necessitate prolonged reaction times or higher temperatures. Microwave-assisted synthesis, as employed in Description 9 (160°C, 20 minutes), could accelerate kinetics while maintaining yield.
Regioselectivity and Byproduct Formation
Controlling regioselectivity is critical when multiple reactive sites exist. In the synthesis of 3-ethoxy-4,5-dimethyl-6-chloropyridazine, the choice of solvent (ethanol) and stoichiometric sodium ethoxide ensured substitution at position 3. For the target compound, similar regiochemical control could be achieved by:
-
Electronic directing groups : Nitro or methyl groups adjacent to reaction sites can direct substitution.
-
Protecting groups : Temporarily blocking reactive positions (e.g., using tert-butoxycarbonyl [Boc] groups) to prevent undesired reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical routes to 3,4-dichloro-5-(cyclohexylmethoxy)pyridazine, extrapolated from analogous protocols:
| Route | Starting Material | Key Reagents/Conditions | Yield (Hypothetical) | Challenges |
|---|---|---|---|---|
| 1 | 3,4,5-Trichloropyridazine | Sodium cyclohexylmethoxide, DMSO, 120°C, 24h | ~40–60% | Steric hindrance at position 5 |
| 2 | 5-Hydroxy-3,4-dichloropyridazine | Cyclohexylmethyl bromide, K₂CO₃, DMF, 80°C, 12h | ~50–70% | Hydroxyl group activation |
| 3 | 3,4-Dichloro-5-nitropyridazine | Cyclohexylmethanol, NaH, THF, 0°C to RT, 6h | ~30–50% | Nitro group reduction side reactions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The two chlorine atoms at positions 3 and 4 are susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyridazine ring.
Hydrolysis of the Cyclohexylmethoxy Group
The cyclohexylmethoxy group undergoes hydrolysis under acidic or basic conditions, yielding a hydroxyl derivative.
Electrophilic Aromatic Substitution
Comparison of Structural Analogues
The reactivity of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine can be contextualized by comparing it to similar compounds:
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| 3,5-Dichloro-4-ethoxypyridazine | Ethoxy group instead of cyclohexylmethoxy | Reduced steric bulk may enhance nucleophilic substitution rates. |
| 3-Chloro-4-(cyclopropylmethoxy)pyridazine | Cyclopropylmethoxy substituent | Smaller ring increases reactivity toward hydrolysis. |
| 2-Chloro-5-(cyclohexylmethoxy)pyridazine | Chlorine at position 2 instead of 3,4 | Altered electronic environment affects substitution regioselectivity. |
Research Findings
-
Synthesis Optimization : Transition metal-catalyzed routes (e.g., Ru/Pd catalysts) are effective for pyridazine derivatives but require stringent control of reaction conditions .
-
Biochemical Implications : Chlorinated pyridazines may interact with enzymes or receptors, though quantitative studies on 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine are lacking .
-
Safety and Efficacy : Analogues like MGL-3196 (a THR-β agonist) exhibit favorable safety profiles in preclinical models, suggesting potential therapeutic applications for related compounds .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Potential
Research indicates that 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine may serve as a lead compound for developing new anticancer drugs. The presence of electron-withdrawing chlorine atoms enhances its reactivity, potentially allowing it to interact with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors associated with tumor growth and metastasis.
1.2 Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory activity. It may interact with signaling pathways that regulate inflammation, making it a candidate for treating inflammatory diseases. Understanding its pharmacodynamics and pharmacokinetics through interaction studies could elucidate its therapeutic potential .
1.3 Neuropharmacology
Given the unique properties of the pyridazine ring, there is potential for 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine in neuropharmacology. Its ability to penetrate biological barriers could allow it to affect central nervous system pathways, which is crucial for developing treatments for neurological disorders .
Agrochemical Applications
2.1 Pesticide Development
The compound's structural features may lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. Its reactivity and potential biological activity suggest that it could be effective against various pests or weeds, thereby enhancing agricultural productivity.
Several studies have explored the properties and applications of pyridazine derivatives similar to 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine:
- Antiviral Activity : Research on related compounds has shown antiviral effects against various pathogens, indicating that structural modifications can enhance efficacy against viral targets like SARS-CoV-2 .
- Enzyme Inhibition : Studies have demonstrated that pyridazine derivatives can inhibit key enzymes in metabolic pathways, suggesting that 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine might exhibit similar inhibitory effects on enzymes relevant to cancer or inflammation .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-Dichloro-5-propoxypyridazine
- Molecular Formula : C₇H₈Cl₂N₂O
- Average Mass : 207.054
- Substituent : Propoxy group at the 5-position.
- Lower molecular weight (207.054 vs. estimated ~310–330 for the cyclohexylmethoxy analog) may enhance bioavailability but reduce binding affinity in hydrophobic pockets .
3,4-Dichloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)-pyridazine (19b)
- Substituent : 3-Fluoro-5-(trifluoromethyl)benzyl group at the 5-position.
- Key Differences :
- The aromatic benzyl substituent introduces electron-withdrawing fluorine and trifluoromethyl groups, enhancing metabolic stability and lipophilicity.
- Demonstrated potent GPR52 agonist activity in CNS disorders, suggesting that pyridazine derivatives with aromatic substituents may excel in brain-penetrant therapies. The cyclohexylmethoxy analog’s aliphatic chain might limit CNS penetration due to increased molecular weight .
Pyridazine Derivatives in Bcl-xL Inhibition
- Examples : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives.
- Key Differences: These compounds feature fused bicyclic systems, unlike the monosubstituted pyridazine core of the target compound. The cyclohexylmethoxy group’s steric bulk may hinder binding to Bcl-xL compared to planar fused-ring systems, which optimize π-π stacking in protein pockets .
Structural and Functional Analysis Table
*Estimated based on structural similarity.
Research Findings and Implications
Substituent Impact :
- Aliphatic vs. Aromatic Groups : Aliphatic substituents (e.g., cyclohexylmethoxy) enhance lipophilicity but may limit target engagement in hydrophilic environments. Aromatic substituents (e.g., benzyl derivatives) improve binding to aromatic residues in proteins .
- Halogen Effects : Chlorine atoms at the 3- and 4-positions are conserved across analogs, likely contributing to electron-deficient pyridazine cores that facilitate nucleophilic substitution reactions .
Synthetic Considerations :
- The cyclohexylmethoxy group may require specialized reagents for introduction (e.g., cyclohexylmethyl halides), whereas propoxy or benzyl groups are more straightforward to install .
Biological Activity
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a heterocyclic compound with a unique structure characterized by a pyridazine core substituted with two chlorine atoms and a cyclohexylmethoxy group. Its molecular formula is C₈H₈Cl₂N₂O, which indicates the presence of two chlorine atoms, two nitrogen atoms, and an ether functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The reactivity of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is influenced by its substituents. The chlorine atoms allow for nucleophilic substitution reactions, making it amenable to modifications that can enhance its biological activity. The cyclohexylmethoxy group may also contribute to its lipophilicity and interaction with biological targets.
Interaction Studies
Preliminary studies suggest that 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The binding affinity of this compound to specific proteins is an area of active research, with initial findings indicating that chlorinated pyridazines can modulate protein functions.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that structural variations in pyridazine derivatives significantly affect their antiviral potency against viruses such as SARS-CoV-2. For example, derivatives with specific substitutions showed varying IC50 values, highlighting the importance of chemical structure in determining biological efficacy .
- Cytotoxicity Profiles : In studies examining the cytotoxic effects of related compounds, it was observed that modifications to the pyridazine structure resulted in significant changes in cytotoxicity. Compounds similar to 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine exhibited selectivity against off-targets, indicating potential therapeutic applications with minimized side effects .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. For instance, chlorinated pyridazines have shown promise as inhibitors of proteases involved in viral replication processes .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique positioning of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine within its chemical class:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 3,6-Dichloro-4-methoxypyridazine | Structure | 0.74 |
| 3-Chloro-5-(2-methoxyethoxy)pyridazine | Structure | 0.71 |
| 3-Chloro-4,5-dimethoxypyridazine | Structure | 0.70 |
The unique substitution pattern and the presence of the cyclohexylmethoxy group may impart distinct physical and chemical properties compared to other similar compounds .
Pharmacokinetics
Research into the pharmacokinetics of related compounds suggests that factors such as clearance rates and volume distribution are critical for understanding the therapeutic potential of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine. Studies have noted significant variability in these parameters across different compounds, indicating that optimization of these factors could enhance efficacy .
Q & A
Q. What are the optimal synthetic routes for 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine?
The synthesis of pyridazine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, structurally similar compounds like 3,4-Dichloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)-pyridazine (Compound 19b) are synthesized via sequential alkylation or benzylation of the pyridazine core under reflux conditions with catalysts such as K₂CO₃ in polar aprotic solvents (e.g., DMF) . Microwave-assisted synthesis methods, as demonstrated for 3,6-dichloropyridazine derivatives, can enhance reaction efficiency and yield by reducing reaction times and improving regioselectivity . Key steps include:
- Functionalization of the pyridazine ring at the 5-position using cyclohexylmethoxy groups via SNAr (nucleophilic aromatic substitution).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns. For instance, the ¹H NMR spectrum of Compound 19b (a related pyridazine) shows distinct aromatic proton signals at δ 8.87 ppm (s, 1H) and alkyl/benzyl protons between δ 4.23–7.35 ppm .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. SHELX employs direct methods for phase determination and least-squares refinement against F² data, ensuring accurate bond length/angle measurements .
Advanced Research Questions
Q. How can functionalization strategies enhance the pharmacological activity of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine?
Advanced functionalization often targets the pyridazine ring’s 3- and 4-chloro substituents. Methods include:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs, which are common in bioactive molecules .
- Amine Fusion : Reacting 3-chloro-pyridazine intermediates with aliphatic/aromatic amines under microwave conditions to generate novel amines (e.g., pyrazolylpyridazine derivatives) .
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate electronic properties and binding affinity .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Triangulation : Combine multiple techniques (e.g., NMR, X-ray, HRMS) to cross-validate results. For example, conflicting NOE (Nuclear Overhauser Effect) data in NMR can be resolved using crystallographic bond distance measurements .
- Iterative Refinement : In SHELX, adjust parameters like thermal displacement factors or occupancy rates to reconcile discrepancies between experimental and calculated diffraction patterns .
Q. What pharmacological targets are associated with pyridazine derivatives, and how can structure-activity relationships (SAR) be explored?
Pyridazine derivatives are investigated for:
- Neuroreceptor Modulation : Compounds like CAY 10566 (a pyridazine analog) target G protein-coupled receptors (e.g., GPR52 agonists) to regulate psychostimulant behavior .
- Enzyme Inhibition : Derivatives with electron-deficient rings (e.g., trifluoromethyl groups) show potential as kinase inhibitors.
SAR Methodology : - Synthesize analogs with varied substituents (e.g., cyclohexylmethoxy vs. benzyl groups).
- Test in vitro binding assays (e.g., radioligand displacement for receptor affinity) .
Methodological Considerations
Q. What computational tools support the design of pyridazine-based therapeutics?
While not explicitly covered in the evidence, docking studies (e.g., AutoDock Vina) and DFT (Density Functional Theory) calculations can predict binding modes and electronic properties. Pair computational results with experimental data (e.g., IC₅₀ values from enzymatic assays) for validation.
Q. How can researchers mitigate synthetic challenges in pyridazine chemistry?
- Regioselectivity : Use directing groups (e.g., nitro or amino) to control substitution positions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
